molecular formula C17H26F3N5O2S B2544776 N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide CAS No. 2097935-22-1

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide

Cat. No.: B2544776
CAS No.: 2097935-22-1
M. Wt: 421.48
InChI Key: MHIIMPALPBURNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide (CAS 2097935-22-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C17H26F3N5O2S and a molecular weight of 421.48 g/mol, this molecule incorporates two prominent pharmacophores: a piperazine-piperidine backbone and a sulfonamide functional group . The piperazine moiety is a common feature in numerous biologically active compounds and FDA-approved drugs, valued for its ability to improve aqueous solubility and optimize the pharmacokinetic properties of lead molecules . The presence of the sulfonamide group further expands the research utility of this compound, as sulfonamides are known to exhibit a wide range of pharmacological activities and are frequently explored in the design of enzyme inhibitors . The 5-(trifluoromethyl)pyridin-2-yl subunit is a strategic element that can enhance metabolic stability and influence binding affinity in drug-receptor interactions. This combination of structural features makes this compound a valuable building block or intermediate for researchers developing novel therapeutic agents. Its potential applications span the investigation of central nervous system targets, metabolic disorders, and other disease areas where such molecular architectures are prevalent. This product is sold as a reference standard and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26F3N5O2S/c1-22(2)28(26,27)25-7-5-15(6-8-25)23-9-11-24(12-10-23)16-4-3-14(13-21-16)17(18,19)20/h3-4,13,15H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIIMPALPBURNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24F3N4O2SC_{18}H_{24}F_3N_4O_2S, with a molecular weight of 404.47 g/mol. Its structure features a piperidine core substituted with both trifluoromethyl and piperazine moieties, which are known to influence biological activity significantly.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, particularly as a neurokinin receptor modulator. Neurokinin receptors are implicated in several physiological processes, including pain perception, inflammation, and mood regulation.

Key Findings

  • Neurokinin Receptor Modulation : The compound has been shown to act as an antagonist at the neurokinin-1 (NK1) receptor, which may contribute to its potential use in treating conditions like anxiety and depression .
  • Antitubercular Activity : In studies evaluating anti-tuberculosis agents, compounds structurally similar to this sulfonamide have demonstrated promising activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The modification of the piperazine and piperidine rings has been critical in enhancing biological activity. For instance:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group is associated with increased lipophilicity, which may enhance the compound's ability to cross biological membranes and interact with target receptors effectively.
  • Dimethyl Substitution : The dimethyl groups on the piperidine ring have been shown to improve binding affinity to neurokinin receptors, enhancing the overall pharmacological profile of the compound .

Case Study 1: Anti-Tuberculosis Screening

A study conducted on a series of sulfonamides, including derivatives of this compound, revealed significant anti-tubercular activity. Compounds were screened against Mycobacterium tuberculosis H37Ra, with some exhibiting MIC values as low as 1.5 μg/mL. These results suggest that modifications in the sulfonamide structure can lead to enhanced efficacy against tuberculosis .

Case Study 2: Neurokinin Receptor Antagonism

In another study focusing on neurokinin receptor antagonists, compounds similar to this compound were evaluated for their ability to inhibit NK1 receptor-mediated signaling pathways. Results indicated that specific structural features significantly influenced receptor binding and antagonistic activity .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by its piperidine and pyridine moieties, which are known for their diverse biological activities. The molecular formula is C24H30F3N5O3SC_{24}H_{30}F_{3}N_{5}O_{3}S, with a molecular weight of approximately 525.6 g/mol. Its sulfonamide group contributes to its biological activity, particularly in enzyme inhibition and antibacterial properties.

Antibacterial Activity

Research has shown that compounds containing sulfonamide groups exhibit significant antibacterial properties. In various studies, derivatives of piperidine have been synthesized and tested against several bacterial strains, including Salmonella typhi and Bacillus subtilis. These compounds demonstrated moderate to strong antibacterial activity, highlighting the potential of N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide in treating bacterial infections .

Enzyme Inhibition

The sulfonamide moiety is also associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies indicate that compounds with similar structures have shown strong inhibitory activity, making them candidates for treating conditions like Alzheimer's disease and urinary tract infections . The inhibition of AChE is crucial for enhancing cholinergic transmission, which can be beneficial in neurodegenerative disorders.

Anticancer Potential

Emerging research suggests that sulfonamide derivatives may have anticancer properties. The structural similarities between this compound and other known anticancer agents indicate potential pathways for further investigation in cancer therapy . In silico studies have been conducted to evaluate the binding affinity of these compounds to various cancer-related targets.

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives were evaluated for their antibacterial activity against multiple strains. Among these, certain derivatives showed IC50 values indicating strong activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the piperidine structure could enhance antibacterial efficacy .

Case Study 2: Enzyme Inhibition Studies

In a study focused on enzyme inhibition, compounds similar to this compound were tested for their ability to inhibit AChE. The results demonstrated significant inhibition rates, positioning these compounds as potential therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

  • ND-11543 (): This compound shares the 4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl moiety but replaces the piperidine-sulfonamide with a benzyl-linked imidazo[2,1-b]thiazole carboxamide.
  • 7j and 7k (): These pentanamide derivatives feature piperazine linked to cyanophenyl or trifluoromethylphenyl groups. Unlike the target compound, they lack a sulfonamide and piperidine core, which may decrease rigidity and alter pharmacokinetic profiles.
  • Compounds 9a–9g ():
    These derivatives incorporate a piperazine-carbonyl-benzoyl scaffold instead of a piperidine-sulfonamide. The benzoyl substituents (e.g., 3-(trifluoromethyl), 4-chloro) enhance lipophilicity but may reduce CNS penetration compared to the target’s dimethyl-piperidine structure.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Pyridine:
    Present in the target compound and ND-11543 (), this group improves metabolic stability and electronegativity. However, its placement on pyridine vs. benzene (as in 7k, ) alters steric and electronic interactions .

  • Sulfonamide vs. Amide/Carboxamide:
    The sulfonamide in the target compound increases acidity (pKa ~1–2) and solubility compared to the carboxamide in ND-11543 () or the pentanamide in 7j/7k ().

  • Piperidine vs.

Data Tables: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
Target Compound Piperidine-sulfonamide 5-(Trifluoromethyl)pyridin-2-yl ~450 (estimated) Sulfonamide, Piperazine
ND-11543 () Benzyl-imidazothiazole 5-(Trifluoromethyl)pyridin-2-yl 531.45 Carboxamide, Piperazine
7k () Pentanamide 2-(Trifluoromethyl)phenyl ~470 (estimated) Amide, Piperazine
9a () Piperazine-carbonyl 3-(Trifluoromethyl)benzoyl 503.39 Carboxamide, Benzoyl
10k () Nitroaniline-sulfonyl 4-Chlorophenyl, difluorocyclobutyl 487.0 Sulfonamide, Piperazine

Key Research Findings

  • Metabolic Stability: The trifluoromethylpyridine group in the target compound and ND-11543 () likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 7j, ) .
  • Solubility: Sulfonamide-containing compounds (target, 10k) exhibit higher aqueous solubility than carboxamide derivatives (ND-11543) due to ionizable groups .
  • Synthetic Yield: Piperazine coupling reactions (e.g., ) typically yield 40–70%, whereas carboxamide formations () require stringent conditions, yielding ~62% .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct route to this intermediate involves reacting 2-chloro-5-(trifluoromethyl)pyridine with piperazine under basic conditions. In a representative procedure, 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and piperazine (2.5 equiv) are heated in N,N-dimethylformamide (DMF) at 80–100°C in the presence of cesium carbonate (2.0 equiv) for 12–24 hours. The reaction exploits the electron-deficient nature of the pyridine ring, with the trifluoromethyl group enhancing electrophilicity at the 2-position. Yields typically range from 65% to 85%, with purification via column chromatography (hexane/ethyl acetate).

Buchwald-Hartwig Amination

For substrates with lower reactivity, palladium-catalyzed coupling offers an alternative. A mixture of 2-bromo-5-(trifluoromethyl)pyridine, piperazine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%), and a biphenyl phosphine ligand (e.g., Xantphos, 4 mol%) in toluene at 110°C for 24 hours affords the product in 70–90% yield. This method avoids harsh bases and is scalable for industrial applications.

Preparation of N,N-Dimethylpiperidine-1-sulfonamide

Sulfonylation of Piperidine

The sulfonamide group is introduced by reacting piperidine with N,N-dimethylsulfamoyl chloride. In a typical protocol, piperidine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C. N,N-Dimethylsulfamoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred at room temperature for 6–12 hours, yielding the sulfonamide after aqueous workup and recrystallization (ethanol/water) in 85–95% yield.

Functionalization at the 4-Position

To enable coupling with the piperazine intermediate, the 4-position of the piperidine ring is activated. Two approaches dominate:

  • Bromination : Treating N,N-dimethylpiperidine-1-sulfonamide with phosphorus tribromide (PBr3) in acetonitrile at 60°C introduces a bromine atom at the 4-position (70% yield).
  • Mitsunobu Reaction : Converting the 4-hydroxy derivative (obtained via oxidation of 4-piperidone) to a better leaving group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Coupling Strategies for Piperazine-Piperidine Linkage

Nucleophilic Substitution

The brominated piperidine derivative reacts with 5-(trifluoromethyl)pyridin-2-yl-piperazine in DMF at 100°C with potassium carbonate (K2CO3) as a base. This SN2-type reaction proceeds with moderate efficiency (50–65% yield), requiring excess piperazine (1.5–2.0 equiv) to drive completion.

Ullmann-Goldberg Coupling

Copper-catalyzed coupling enhances yield and selectivity. A mixture of 4-bromo-N,N-dimethylpiperidine-1-sulfonamide, 5-(trifluoromethyl)pyridin-2-yl-piperazine, copper(I) iodide (CuI, 10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%) in dioxane at 120°C for 24 hours achieves 75–80% yield. This method is preferred for sterically hindered substrates.

Alternative Synthetic Pathways

One-Pot Assembly

A telescoped sequence combines sulfonylation, bromination, and coupling in a single reactor. After sulfonylation, the reaction mixture is treated with PBr3 and subsequently with piperazine without isolation of intermediates. This approach reduces purification steps but requires precise stoichiometric control (overall yield: 60–70%).

Reductive Amination

For analogs with flexible linkers, reductive amination between 4-oxopiperidine-1-sulfonamide and 5-(trifluoromethyl)pyridin-2-yl-piperazine using sodium cyanoborohydride (NaBH3CN) in methanol provides an alternative route (55–65% yield).

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • DMF vs. DMSO : DMF offers higher solubility for polar intermediates, but DMSO improves reaction rates in Ullmann couplings.
  • Inorganic vs. Organic Bases : Cs2CO3 outperforms K2CO3 in SNAr reactions due to stronger basicity, while LiHMDS is optimal for deprotonation in metal-free couplings.

Purification Techniques

  • Chromatography vs. Recrystallization : Column chromatography (silica gel, ethyl acetate/hexane) is standard for small-scale synthesis, while recrystallization (ethanol/water) is cost-effective for industrial batches.

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React 2-chloro-5-(trifluoromethyl)pyridine with piperazine under basic conditions (e.g., K2_2CO3_3, DMF) to form the piperazine-pyridine intermediate .
  • Step 2 : Introduce the piperidine-sulfonamide moiety via sulfonylation using sulfonyl chlorides. For instance, N,N-dimethylpiperidine-1-sulfonamide can be coupled to the intermediate via Buchwald-Hartwig amination or SNAr reactions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >95% purity. LCMS and 1^1H/13^{13}C NMR validate structural integrity .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • LCMS : Retention time (RT) and molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight. For example, analogous sulfonamide-piperazine compounds show RT = 2.1–2.8 min and m/z = 450–510 .
  • NMR : 1^1H NMR peaks for the trifluoromethylpyridine (δ 8.2–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and sulfonamide (δ 3.1–3.3 ppm) groups are critical. 13^{13}C NMR confirms quaternary carbons (e.g., CF3_3 at ~120 ppm) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in structurally similar piperazine-sulfonamide derivatives .

Q. What analytical techniques are recommended for assessing purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (215 nm and 254 nm) to achieve >98% purity. Adjust mobile phases (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs by varying the trifluoromethylpyridine group (e.g., replace CF3_3 with Cl or F) or the sulfonamide substituents (e.g., methyl vs. ethyl groups). Assess changes in target binding via radioligand assays .
  • Pharmacological Assays : Test analogs in vitro (e.g., receptor binding, enzyme inhibition) and in vivo (e.g., pharmacokinetics in rodent models). For example, trifluoromethyl groups enhance metabolic stability, as seen in related compounds .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or kinases .

Q. How to resolve discrepancies in biological activity data across different assays?

  • Methodological Answer :
  • Purity Reassessment : Repurify the compound and retest. Impurities (e.g., unreacted intermediates) may interfere with assay results .
  • Orthogonal Assays : Use multiple assays (e.g., FRET, SPR, functional cell-based assays) to cross-validate activity. For instance, low activity in FRET but high activity in cell-based assays may indicate off-target effects .
  • Buffer Optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize assay artifacts .

Q. What strategies optimize synthetic yields for large-scale production in academic settings?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. XPhos-Pd-G3) for coupling steps. For example, XPhos-Pd-G3 improved yields in analogous piperazine couplings from 27% to >60% .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 12 hours) and improve yields for thermally sensitive intermediates .
  • Workup Optimization : Use liquid-liquid extraction (e.g., EtOAc/H2_2O) instead of column chromatography for intermediate steps to save time .

Q. How to address low solubility in pharmacological assays?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility. For example, prodrugs of piperidine-sulfonamides showed 10-fold higher solubility in PBS .
  • Formulation Aids : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to solubilize the compound without altering activity .
  • Structural Tweaks : Replace hydrophobic groups (e.g., N,N-dimethyl) with polar moieties (e.g., morpholine) while maintaining potency .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to identify selective toxicity. Discrepancies may indicate tissue-specific target expression .
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify differentially expressed genes/proteins in sensitive vs. resistant lines .
  • Metabolic Stability Check : Assess compound stability in cell culture media (e.g., degradation in DMEM vs. RPMI) using LCMS .

Q. Why do computational docking predictions sometimes mismatch experimental binding data?

  • Methodological Answer :
  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility, which static docking misses .
  • Solvent Effects : Include explicit water molecules in docking models to improve accuracy, as hydrophobic pockets may favor unexpected binding poses .
  • Experimental Validation : Perform competitive binding assays (e.g., SPR) to confirm docking predictions .

Experimental Design Considerations

Q. How to design a robust pharmacokinetic (PK) study for this compound?

  • Methodological Answer :
  • Dosing Routes : Compare IV (bolus), oral, and IP administration in rodents to calculate bioavailability (F%) .
  • Sampling Schedule : Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose for LCMS analysis .
  • Tissue Distribution : Sacrifice subgroups at key timepoints to quantify compound levels in target organs (e.g., brain, liver) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.